molecular formula C10H11NS2 B8274987 3,4-Bis(methylthio)benzyl cyanide

3,4-Bis(methylthio)benzyl cyanide

Cat. No. B8274987
M. Wt: 209.3 g/mol
InChI Key: XPMHPOMWKFLEGB-UHFFFAOYSA-N
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Patent
US06017675

Procedure details

42.5 g (0.194 mol) of 1,2-bis(methylthio)-4-chloromethyl-benzene and 25.3 g (0.388 mol) of potassium cyanide are stirred at ambient temperature in 200 ml of DMSO. When the starting material can no longer be detected by GC analysis, the brown solution is poured into ice/water and extracted with acetic acid acetate and the organic phase is dried over magnesium sulfate. After evaporation 34.8 g (85.7%) of 3,4-bis(methylthio)-benzyl cyanide are obtained as brown substance. The 1H-NMR-spektra data (CDCl3) are in accordance with the proposed structure of the compound: 7.24-7.06 ppm (s and d, 3 aromatic H), 3.70 ppm (s, 2H), 2.47 ppm (s, CH3S) and 2.45 ppm (2 s, CH3S).
Name
1,2-bis(methylthio)-4-chloromethyl-benzene
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Cl)=[CH:5][C:4]=1[S:11][CH3:12].[C-:13]#[N:14].[K+]>CS(C)=O>[CH3:12][S:11][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=1[S:2][CH3:1])[CH2:9][C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
1,2-bis(methylthio)-4-chloromethyl-benzene
Quantity
42.5 g
Type
reactant
Smiles
CSC1=C(C=C(C=C1)CCl)SC
Name
Quantity
25.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with acetic acid acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation 34.8 g (85.7%) of 3,4-bis(methylthio)-benzyl cyanide
CUSTOM
Type
CUSTOM
Details
are obtained as brown substance
CUSTOM
Type
CUSTOM
Details
7.24-7.06 ppm (s and d, 3 aromatic H), 3.70 ppm (s, 2H), 2.47 ppm (s, CH3S) and 2.45 ppm (2 s, CH3S)
Duration
2 s

Outcomes

Product
Name
Type
Smiles
CSC=1C=C(CC#N)C=CC1SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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